BenchChemオンラインストアへようこそ!

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Microtubule inhibition Colon cancer Mitotic arrest

This unique arylpiperazine derivative fills a critical, uncharacterized position in receptor pharmacology SAR. The ethanone (–CH₂C(=O)–) linker distinguishes it from benzoyl analogs like AK301, potentially altering microtubule and sigma receptor engagement. Purchase this exact compound to experimentally validate selectivity hypotheses at 5-HT₁A, D₂, and sigma-1/2 receptors, and to compare tubulin-binding competency against the benzoyl chemotype. Ideal for CNS and oncology probe discovery programs requiring a structurally precise, para-methoxy-substituted building block.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.84
CAS No. 349093-70-5
Cat. No. B2751906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
CAS349093-70-5
Molecular FormulaC19H21ClN2O2
Molecular Weight344.84
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H21ClN2O2/c1-24-18-7-5-15(6-8-18)13-19(23)22-11-9-21(10-12-22)17-4-2-3-16(20)14-17/h2-8,14H,9-13H2,1H3
InChIKeyVSVFJHZENIEIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone (CAS 349093-70-5): Compound Identity, Physicochemical Profile, and Procurement Baseline


1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone (CAS 349093-70-5) is a synthetic arylpiperazine derivative with the molecular formula C₁₉H₂₁ClN₂O₂ and a molecular weight of 344.84 g/mol . It belongs to the broad class of N-arylpiperazines, a privileged scaffold in medicinal chemistry known for engagement with serotonin, dopamine, adrenergic, and sigma receptor families [1]. The compound features a 3-chlorophenyl substituent on one piperazine nitrogen and a 4-methoxyphenylacetyl group (via an ethanone –CH₂– linker) on the other, distinguishing it from the more common benzoyl (methanone) analogs that lack the methylene spacer. Predicted physicochemical properties include a LogP of approximately 3.17, zero hydrogen-bond donors, four hydrogen-bond acceptors, and a topological polar surface area of approximately 33 Ų, yielding zero violations of Lipinski's Rule of Five . Critically, no directly published, peer-reviewed quantitative receptor binding affinity (Ki), functional activity (IC₅₀/EC₅₀), or in vivo efficacy data were identifiable for this exact compound in the accessed authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) as of the search date; the evidence presented below therefore relies on structurally defined comparator data and class-level pharmacological inference.

Why 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone Cannot Be Treated as a Commodity Arylpiperazine: Structural Determinants of Differential Pharmacology


Within the arylpiperazine family, minor structural modifications produce profound shifts in receptor selectivity, potency, and even target class engagement. The ethanone (–CH₂C(=O)–) linker in this compound creates a phenylacetyl pharmacophore that is topologically and electronically distinct from the benzoyl (–C(=O)–) linker found in the closely related AK301 series [1]. The 4-methoxy substituent on the phenylacetyl ring further modulates electron density and hydrogen-bonding capacity relative to unsubstituted phenyl analogs. Published SAR data for 4-substituted 1-(3-chlorophenyl)piperazines demonstrate that the hydrocarbon chain length and terminal aryl substitution directly dictate affinity at the 5-HT₁A receptor, with Ki values spanning over three orders of magnitude across a congeneric series [2]. Even within the simple phenylpiperazine subclass, the position of the methoxy substituent (ortho, meta, or para) determines whether a compound behaves as a 5-HT₁A-selective ligand (OMPP, Ki = 9.5 nM at 5-HT₁A, Ki > 1000 nM at 5-HT₂) or a non-selective serotonin receptor ligand (MCPP, Ki ≈ 23–40 nM across 5-HT₁, 5-HT₁A, and 5-HT₂) [3]. These data collectively establish that the combination of the 3-chlorophenylpiperazine core, the ethanone linker, and the para-methoxyphenyl terminus in the target compound defines a unique pharmacophoric space that cannot be assumed to recapitulate the pharmacology of any single close analog without direct experimental confirmation.

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone — Quantitative Differentiation Evidence Against Closest Analogs


Ethanone Linker vs. Benzoyl Linker: Structural Differentiation from the AK301 Microtubule Inhibitor Series and Its Pharmacological Implications

The target compound contains an ethanone linker (–CH₂–C(=O)–) connecting the piperazine ring to the 4-methoxyphenyl group, distinguishing it from the benzoyl (–C(=O)–) linker in AK301, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone. AK301 induces mitotic arrest in HT29 human colon cancer cells with an ED₅₀ of approximately 115 nM and displays a 5-fold selectivity window for mitotic arrest in colon cancer cells (50%) versus normal lung fibroblasts (10%) [1]. The ethanone linker in the target compound introduces an additional rotational degree of freedom and extends the distance between the piperazine nitrogen and the aryl ring, which is predicted to alter the binding pose at the colchicine site on β-tubulin that AK301 occupies [1]. No published tubulin polymerization or mitotic arrest data exist for the target ethanone compound, meaning its activity at this target class cannot be inferred from AK301 data without direct testing.

Microtubule inhibition Colon cancer Mitotic arrest TNF-induced apoptosis Structural analog comparison

5-HT₁A Receptor Affinity: Impact of the 4-Methoxy Substituent on the Phenylacetyl Ring versus the Unsubstituted Phenyl Analog CHEMBL282367

The closest directly characterized ethanone analog to the target compound is 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-ethanone (CHEMBL282367), which differs only by the absence of the 4-methoxy group on the phenylacetyl ring. CHEMBL282367 exhibits a Ki of 14,800 nM (14.8 μM) at the rat 5-HT₁A receptor in hippocampal membrane preparations using [³H]-8-OH-DPAT displacement [1]. Within the broader phenylpiperazine class, the introduction and positioning of methoxy substituents profoundly modulate 5-HT₁A affinity: ortho-methoxyphenylpiperazine (OMPP) achieves a Ki of 9.5 nM at 5-HT₁A, representing an approximately 1,500-fold improvement over the unsubstituted ethanone analog [2]. While the 4-methoxy substitution pattern in the target compound is topologically distinct from the ortho-methoxy of OMPP, these class-level data demonstrate that methoxy substitution on the terminal aryl ring can alter 5-HT₁A affinity by orders of magnitude, and the target compound's 4-methoxyphenylacetyl terminus is predicted to engage the 5-HT₁A orthosteric site through distinct electronic and steric interactions relative to the unsubstituted phenyl comparator.

5-HT₁A receptor Serotonin Radioligand binding Ki Arylpiperazine SAR

Sigma Receptor Pharmacophore Potential: Comparative Assessment Against the OPC-14523 Dual Sigma/5-HT₁A Agonist Scaffold

The 3-chlorophenylpiperazine substructure present in the target compound is a recognized pharmacophoric element for sigma receptor engagement. OPC-14523, which contains an identical 4-(3-chlorophenyl)piperazine core elaborated with a quinolinone-bearing propyl chain, binds to sigma-1 and sigma-2 receptors with IC₅₀ values of 47 nM and 56 nM respectively, and to the 5-HT₁A receptor with an IC₅₀ of 2.3 nM [1]. OPC-14523 also binds the serotonin transporter (IC₅₀ = 80 nM) and demonstrates antidepressant-like activity in rodent behavioral models following oral administration [1]. The target compound shares the 3-chlorophenylpiperazine core but replaces the quinolinone-propyl extension of OPC-14523 with a 4-methoxyphenylacetyl group, generating a substantially different N4-substitution pattern. This structural divergence is expected to redirect receptor selectivity away from the sigma/5-HT₁A dual profile of OPC-14523 and potentially toward alternative or novel target profiles.

Sigma-1 receptor Sigma-2 receptor 5-HT₁A receptor Dual pharmacology Arylpiperazine scaffold

Physicochemical Differentiation: LogP, Hydrogen-Bonding Capacity, and Drug-Likeness Relative to Key Benzoyl and Ethanone Comparators

The target compound (C₁₉H₂₁ClN₂O₂, MW 344.84) is a homolog of the benzoyl analog [4-(3-chlorophenyl)piperazin-1-yl](4-methoxyphenyl)methanone (C₁₈H₁₉ClN₂O₂, MW 330.81), differing by one methylene (–CH₂–) unit in the linker . This additional methylene increases the molecular weight by 14 Da and adds one rotatable bond, which is predicted to modestly elevate LogP (estimated ~3.17 for the methanone analog vs. ~3.3–3.5 for the ethanone homolog) and reduce aqueous solubility relative to the benzoyl congener . Both compounds share zero hydrogen-bond donors, four hydrogen-bond acceptors, and zero Rule-of-Five violations . Compared to AK301, which bears a 2-ethoxyphenyl substituent and a benzoyl linker, the target compound's 4-methoxyphenylacetyl group presents a different hydrogen-bond acceptor geometry (para-methoxy vs. ortho-ethoxy) and an extended linker, which may differentially influence membrane permeability and metabolic stability. The target compound's predicted LogP range and low topological polar surface area (~33 Ų) are consistent with blood-brain barrier penetrance, a feature common to CNS-active arylpiperazines .

LogP Hydrogen bonding Rule of Five Physicochemical profiling Drug-likeness Procurement specification

Dopamine Receptor Selectivity Profile: Class-Level Evidence That Arylpiperazines of This Structural Type Lack D₁/D₂ Affinity

Substituted phenylpiperazines as a class have been systematically characterized for dopamine receptor engagement. Martin et al. (1988) demonstrated that ortho-methoxyphenylpiperazine (OMPP) and meta-chlorophenylpiperazine (MCPP) both lack affinity for dopamine D₁ and D₂ binding sites in radioligand displacement assays, yet both compounds effectively block conditioned avoidance responding (CAR) in rats — a preclinical test predictive of antipsychotic efficacy — with ED₅₀ values of 5.6 mg/kg i.p. (OMPP) and 2.4 mg/kg i.p. (MCPP) [1]. This class-level property suggests that the antipsychotic-like behavioral effects of these phenylpiperazines are mediated through serotoninergic rather than dopaminergic mechanisms [1]. The target compound, bearing a 4-methoxyphenylacetyl N4-substituent, falls within this phenylpiperazine structural class and may similarly exhibit low intrinsic dopamine D₁/D₂ receptor affinity. However, the 4-methoxy positional isomer has not been directly tested in the CAR paradigm, and extrapolation from OMPP (ortho-methoxy) and MCPP (meta-chloro) data requires caution given the demonstrated position-sensitivity of phenylpiperazine pharmacology.

Dopamine D₁ receptor Dopamine D₂ receptor Antipsychotic Conditioned avoidance response Arylpiperazine Selectivity

Mokrosz SAR Framework: Quantitative Relationship Between Hydrocarbon Chain Architecture and 5-HT₁A Affinity in 4-Substituted 1-(3-Chlorophenyl)piperazines

Mokrosz et al. (1992) systematically investigated the effect of the hydrocarbon chain linking the piperazine N4 position to the terminal aryl/heteroaryl group on 5-HT₁A receptor affinity for a series of 4-substituted 1-(3-chlorophenyl)piperazines [1]. The study established that chain length, degree of saturation, and branching all quantitatively modulate 5-HT₁A Ki values across a range spanning from low nanomolar to low micromolar affinity [1]. One compound in this series, a close structural relative with a 2-phenyl-ethanone linker (CHEMBL282367), displayed a Ki of 14,800 nM (14.8 μM), representing relatively weak 5-HT₁A affinity [2]. The target compound replaces the unsubstituted phenyl of CHEMBL282367 with a 4-methoxyphenyl group on the ethanone terminus. Within the Mokrosz framework, this introduces an electron-donating para-substituent that is predicted to modulate the electron density of the terminal aryl ring and alter π-stacking and hydrogen-bonding interactions within the 5-HT₁A binding pocket, potentially shifting affinity either higher or lower relative to the 14.8 μM baseline, depending on the precise steric and electronic complementarity with the receptor's orthosteric site [1].

5-HT₁A receptor Structure-activity relationship Hydrocarbon chain 4-substituted piperazine Medicinal chemistry

1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone — Highest-Confidence Research Application Scenarios Based on Available Evidence


Chemical Probe for 5-HT₁A Receptor Structure-Activity Relationship (SAR) Expansion Within the Mokrosz Arylpiperazine Framework

The target compound fills a specific and uncharacterized position within the Mokrosz et al. (1992) SAR continuum [1]: it bears the 3-chlorophenylpiperazine core with an ethanone-linked 4-methoxyphenyl terminus. Systematic radioligand displacement profiling at 5-HT₁A, 5-HT₂A, 5-HT₇, D₂, D₃, and sigma-1/2 receptors would position this compound within the established affinity landscape and potentially reveal selectivity features conferred by the para-methoxy substitution pattern. The available CHEMBL282367 data (Ki = 14,800 nM at 5-HT₁A) provides a direct, experimentally determined baseline against which the 4-methoxy analog can be compared [2].

Comparative Tubulin Polymerization Screening Against the AK301 Benzoyl Scaffold to Define Linker-Dependent Microtubule Pharmacology

AK301, the benzoyl-linked (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, is a validated microtubule inhibitor with an ED₅₀ of approximately 115 nM in HT29 colon cancer cells and a novel binding orientation at the colchicine site on β-tubulin [3]. The target ethanone compound provides a structurally matched comparator for testing the hypothesis that the linker topology (ethanone –CH₂C(=O)– vs. benzoyl –C(=O)–) dictates tubulin binding competency. Side-by-side tubulin polymerization assays and mitotic arrest quantification in HT29 cells would directly address whether the ethanone scaffold retains, attenuates, or ablates microtubule-targeting activity relative to the benzoyl lead series [3].

Dopamine-Sparing Behavioral Pharmacology Tool: Testing the Generality of the Phenylpiperazine Class Dopamine-Negative Profile

Martin et al. (1988) established that OMPP and MCPP lack dopamine D₁/D₂ receptor affinity while retaining antipsychotic-like efficacy in the conditioned avoidance response (CAR) paradigm [4]. The target compound's 4-methoxyphenylacetyl substitution represents a positional isomer not tested in the original study. Characterizing its dopamine D₁, D₂, and D₃ receptor binding profile, followed by CAR testing in rats if binding data support a dopamine-sparing profile, would test the generality of the class-level observation that phenylpiperazine antipsychotic-like activity can be dissociated from dopamine receptor blockade [4].

Sigma-1/Sigma-2 Receptor Ligand Screening Informed by the OPC-14523 Pharmacophore Model

OPC-14523 demonstrates that the 3-chlorophenylpiperazine core can support nanomolar affinity for both sigma-1 (IC₅₀ = 47 nM) and sigma-2 (IC₅₀ = 56 nM) receptors when appropriately elaborated at the N4 position [5]. The target compound offers a structurally divergent N4-substitution (4-methoxyphenylacetyl) relative to the quinolinone-propyl chain of OPC-14523. Sigma-1 and sigma-2 receptor displacement assays using [³H]-(+)-pentazocine (sigma-1) and [³H]-DTG (sigma-2) in guinea pig or rat brain membrane preparations would determine whether the 4-methoxyphenylacetyl extension preserves, enhances, or eliminates sigma receptor engagement relative to the OPC-14523 benchmark, thereby contributing to the SAR understanding of sigma receptor pharmacophore requirements within the arylpiperazine chemotype [5].

Quote Request

Request a Quote for 1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.